Enhanced Lipophilicity (XLogP3-AA) of Nerolidyl Phenylacetate vs. Acetate Ester
Prospective purchasers must prioritize 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate (CAS 85030-16-6) over its simpler acetate analog when formulation requirements demand exceptionally high substantivity. The target compound exhibits a computed XLogP3-AA of 6.8 [1], which is markedly higher than the 5.2 calculated for nerolidyl acetate (CAS 2306-78-7) [2]. According to well-established Quantitative Structure-Activity Relationship (QSAR) principles in perfumery, a higher partition coefficient is directly correlated with greater fatty tissue affinity and slower evaporation rates from skin and fabric, making the phenylacetate ester a superior long-lasting fixative.
| Evidence Dimension | Hydrophobicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.8 (Computed by XLogP3) |
| Comparator Or Baseline | Nerolidyl acetate: 5.2 (Computed by XLogP3) |
| Quantified Difference | 1.6 log unit increase in lipophilicity |
| Conditions | Computational prediction (XLogP3 algorithm) for neutral species |
Why This Matters
A 1.6-unit higher logP value directly translates to significantly enhanced substantivity and prolonged fragrance release, a critical procurement criterion for long-lasting fine fragrances and functional perfumery applications.
- [1] PubChem. (2025). Compound Summary for CID 16205561, 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate. National Center for Biotechnology Information. View Source
- [2] Scent.VN. (n.d.). Nerolidyl acetate. View Source
